molecular formula C8H9F2N B3237080 N-ethyl-2,6-difluoroaniline CAS No. 13800-03-8

N-ethyl-2,6-difluoroaniline

Cat. No. B3237080
CAS RN: 13800-03-8
M. Wt: 157.16 g/mol
InChI Key: AGBOLUHHTNPORL-UHFFFAOYSA-N
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Description

N-ethyl-2,6-difluoroaniline is a chemical compound with the molecular formula C₆H₅F₂N . Its average mass is approximately 129.1 Da . The compound is also known by other names, including 2,6-difluoroaniline and 2,6-difluorobenzenamine .


Synthesis Analysis

The synthesis of N-ethyl-2,6-difluoroaniline involves introducing an ethyl group (C₂H₅) and two fluorine atoms (F) onto the aniline (C₆H₅NH₂) backbone. Specific synthetic methods may vary, but fluorination and alkylation reactions are commonly employed .


Molecular Structure Analysis

The molecular structure of N-ethyl-2,6-difluoroaniline consists of a benzene ring (C₆H₅) with an ethyl group (C₂H₅) attached to the nitrogen atom and two fluorine atoms (F) at positions 2 and 6 on the ring. The compound’s 3D arrangement and bond angles play a crucial role in its properties and reactivity .


Chemical Reactions Analysis

N-ethyl-2,6-difluoroaniline can participate in various chemical reactions, including substitution, electrophilic aromatic substitution, and nucleophilic addition. Its reactivity is influenced by the electron-donating properties of the ethyl group and the electron-withdrawing effects of the fluorine atoms .

properties

IUPAC Name

N-ethyl-2,6-difluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBOLUHHTNPORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,6-difluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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